5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid

Physicochemical profiling Chromatography method development Lead optimization

5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid (CAS 845781-46-6, MFCD06201673) is a synthetic, racemic β-methyl-δ-oxobenzenepentanoic acid derivative with the molecular formula C16H22O3 and a molecular weight of 262.34 g/mol. Its structure features a 4-n-butylphenyl ketone moiety linked to a 3-methylpentanoic acid chain, placing it within the substituted δ-oxobenzenepentanoic acid class—a scaffold structurally related to fenofibric acid analogs and synthetic intermediates for fragrance and pharmaceutical building blocks.

Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
CAS No. 845781-46-6
Cat. No. B1363568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid
CAS845781-46-6
Molecular FormulaC16H22O3
Molecular Weight262.34 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O
InChIInChI=1S/C16H22O3/c1-3-4-5-13-6-8-14(9-7-13)15(17)10-12(2)11-16(18)19/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,19)
InChIKeyJIJAHSARWNVTJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid (CAS 845781-46-6): Structural Identity and Procurement Baseline for a β-Methyl-δ-oxobenzenepentanoic Acid Research Intermediate


5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid (CAS 845781-46-6, MFCD06201673) is a synthetic, racemic β-methyl-δ-oxobenzenepentanoic acid derivative with the molecular formula C16H22O3 and a molecular weight of 262.34 g/mol . Its structure features a 4-n-butylphenyl ketone moiety linked to a 3-methylpentanoic acid chain, placing it within the substituted δ-oxobenzenepentanoic acid class—a scaffold structurally related to fenofibric acid analogs and synthetic intermediates for fragrance and pharmaceutical building blocks . Predicted physicochemical data indicate a LogP of 3.89 (ACD/Labs), a polar surface area of 54 Ų, and zero Rule-of-5 violations, consistent with moderate lipophilicity and oral drug-like property space . The compound is commercially available at 95% purity from Fluorochem (Cat. No. 022932), though the product has been listed as discontinued by at least one distributor, making supply chain verification a critical procurement consideration .

Why Generic Substitution Fails: Structural Differentiation of 5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid from Its Closest Analogs


Within the δ-oxobenzenepentanoic acid class, three structural variables govern physicochemical behavior and potential biological interaction: (1) the nature of the para-phenyl substituent (n-butyl vs. tert-butyl vs. hydrogen), (2) the presence or absence of β-methyl branching on the pentanoic acid chain, and (3) the oxidation state at the δ-position. 5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid uniquely combines an n-butylphenyl group with β-methyl substitution—a combination absent from its closest commercially available analogs. The des-methyl analog (CAS 97678-95-0) lacks the β-methyl group, resulting in a lower molecular weight (248.32 vs. 262.34 g/mol) and altered chain flexibility (7 vs. 8 rotatable bonds), which affects conformational entropy upon binding and LogP . The tert-butyl analog (CAS 845781-47-7) replaces the linear n-butyl chain with a branched tert-butyl group, producing a lower predicted boiling point (425.0 vs. 438.3 °C) and distinct steric bulk at the para position, which can differentially influence π-π stacking interactions and target site complementarity . The unsubstituted phenyl analog (CAS 2840-61-1) entirely lacks the para-alkyl substituent, yielding substantially lower lipophilicity and a documented but different application niche in chiral fragrance synthesis . These structural differences are not interchangeable for applications where chain length, branching, or β-methyl-dependent stereoelectronic effects are critical design parameters.

Quantitative Differential Evidence for 5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid (CAS 845781-46-6) Versus Closest Analogs


n-Butyl vs. tert-Butyl Para-Substitution: Differential Predicted Boiling Point and Lipophilicity

The target compound bearing a linear n-butyl substituent exhibits a predicted boiling point of 438.3±38.0 °C at 760 mmHg, compared to 425.0±38.0 °C for the tert-butyl analog (CAS 845781-47-7), a difference of approximately +13 °C that reflects the greater polarizability and intermolecular dispersion forces of the linear alkyl chain . The predicted LogP of the target compound is 3.89 (ACD/Labs), while the des-methyl analog (CAS 97678-95-0) with one fewer carbon and no β-methyl group has a predicted LogP of approximately 3.71 (estimated from ChemSrc LogP data for the analog class) . This ~0.18 LogP unit difference corresponds to an approximately 1.5-fold higher predicted octanol-water partition coefficient for the target compound, relevant for extraction efficiency and chromatographic retention time differentiation.

Physicochemical profiling Chromatography method development Lead optimization

β-Methyl Substitution on the Pentanoic Acid Chain: Differential Molecular Flexibility vs. the Des-Methyl Analog

The target compound contains a β-methyl group on the pentanoic acid chain, yielding 8 freely rotatable bonds, compared to 7 rotatable bonds for the des-methyl analog 5-(4-butylphenyl)-5-oxopentanoic acid (CAS 97678-95-0) which has a linear pentanoic acid chain . This additional rotational degree of freedom, combined with the steric influence of the β-methyl substituent, alters the conformational ensemble accessible to the molecule. The presence of the β-methyl group also introduces a chiral center (racemic in the commercial product), which is absent in the des-methyl analog, enabling downstream stereoselective transformations that are impossible with the linear-chain analog . The molecular weight increases from 248.32 (des-methyl) to 262.34 g/mol, providing a 14.02 Da mass difference readily distinguishable by LC-MS.

Conformational analysis Structure-activity relationships Synthetic intermediate design

Predicted ADME-Relevant Ionization: Differential LogD (pH 7.4) vs. LogP Indicates pH-Dependent Bioavailability Profile

The target compound exhibits a predicted LogD of 0.97 at pH 7.4 compared to a LogP of 3.89, representing a ΔLogP-LogD of approximately 2.92 units, consistent with substantial ionization of the carboxylic acid group at physiological pH (predicted pKa ~4.5-5.0 for the carboxylic acid moiety) . This pH-dependent ionization profile predicts that the compound will be predominantly ionized in plasma (pH 7.4) with a corresponding BCF of 1.00, while remaining largely unionized at gastric pH (LogD at pH 5.5 = 2.78, BCF = 45.33) . For the des-methyl analog (CAS 97678-95-0), which lacks the β-methyl group, the predicted LogD at pH 7.4 would be expected to be marginally lower due to reduced hydrophobic surface area, though direct ACD/Labs data for this comparator are not available in the open literature.

ADME prediction Drug-likeness pH-dependent partitioning

Commercial Supply Differentiation: Discontinued Status and Pricing Relative to Unsubstituted Phenyl Analog

5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid is listed as a Fluorochem product (Cat. No. 022932) at 95% purity with reported pricing of 6,138 CNY/1g and 23,452 CNY/5g, but has been marked as 'Discontinued' by at least one major distributor (CymitQuimica) . In contrast, the simpler unsubstituted phenyl analog, 3-methyl-5-oxo-5-phenylvaleric acid (CAS 2840-61-1), remains widely available from multiple vendors and benefits from established literature precedent in fragrance synthesis . The des-methyl analog 5-(4-butylphenyl)-5-oxopentanoic acid (CAS 97678-95-0) is available from Fluorochem with active stock and exhibits a reported melting point of 100-103 °C, providing a solid-state characterization advantage over the target compound whose melting point is not publicly reported . The discontinued status of the target compound constitutes a supply chain risk that must be factored into project planning; alternative sourcing or custom synthesis may be required.

Chemical procurement Supply chain risk Research reagent sourcing

Evidence-Linked Application Scenarios for 5-(4-Butylphenyl)-3-methyl-5-oxopentanoic acid (CAS 845781-46-6)


Synthetic Intermediate for Chiral δ-Oxo Acid Derivatives via Enantioselective Transformations

The β-methyl substituent on the pentanoic acid chain introduces a chiral center (racemic in the commercial product) that enables downstream enantioselective synthesis of optically enriched stereoisomers . This mirrors the documented application of the unsubstituted phenyl analog (CAS 2840-61-1) in the preparation of Doremox stereoisomers, suggesting that the n-butylphenyl variant could serve as a precursor for lipophilic chiral tetrahydropyran or lactone derivatives with altered physicochemical properties for fragrance or pharmaceutical applications . The 8 rotatable bonds and predicted LogP of 3.89 provide a distinct conformational and lipophilicity profile compared to the unsubstituted analog (LogP lower by approximately 1.5-2 units), offering a differentiated starting material for SAR exploration.

Reference Standard for HPLC/LC-MS Method Development Targeting Fenofibrate-Related δ-Oxo Acid Impurities

The structural resemblance of 5-(4-butylphenyl)-3-methyl-5-oxopentanoic acid to fenofibric acid (the active metabolite of fenofibrate, CAS 42017-89-0)—sharing the δ-oxobenzenepentanoic acid core with para-substitution—positions it as a candidate system suitability standard or impurity marker in HPLC method development for fenofibrate-related substance analysis . The predicted LogD of 0.97 at pH 7.4 and moderate reversed-phase retention (LogP 3.89) provide a defined chromatographic benchmark that can be used to optimize gradient conditions for separating structurally related δ-oxo acid impurities . The distinct mass (262.34 Da) and the presence of the β-methyl fragment ion signature in MS/MS enable unambiguous identification in complex pharmaceutical matrices.

Physicochemical Probe for Studying Alkyl Chain Length and Branching Effects on Carboxylic Acid Drug Disposition

The compound's combination of an n-butylphenyl group, β-methyl substitution, and free carboxylic acid makes it a structurally defined probe for investigating how alkyl chain linearity (n-butyl vs. tert-butyl) and β-branching influence pH-dependent LogD, plasma protein binding, and membrane permeability in carboxylic acid-containing drug candidates . With a predicted LogD shift of approximately 2.92 log units between pH 5.5 and pH 7.4, and a corresponding 45-fold change in predicted BCF, this compound serves as a model substrate for validating in silico ADME prediction models for ionizable lipids and fatty acid mimetics .

Building Block for Medicinal Chemistry Library Synthesis in PPAR/Fibrate Target Space

Given the structural relationship of δ-oxobenzenepentanoic acids to the fibrate class of PPARα agonists, this compound provides a differentiated scaffold for medicinal chemistry library enumeration . Unlike fenofibric acid, which bears a 4-chlorobenzoyl phenoxy-isobutyric acid structure and is a potent PPARα agonist, 5-(4-butylphenyl)-3-methyl-5-oxopentanoic acid replaces the phenoxy-isobutyrate with a simpler β-methylpentanoic acid chain and substitutes the 4-chlorobenzoyl with a 4-butylbenzoyl group . This structural simplification eliminates the metabolically labile ester group and the potential for fenofibrate-related photodegradation impurities, while the n-butyl chain offers a distinct hydrophobic anchor for PPAR ligand binding domain interactions—potentially enabling the exploration of PPARα/γ/δ selectivity profiles distinct from approved fibrates.

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